An In-depth Technical Guide to the Basic Properties of 1-Bromo-2-pentene
An In-depth Technical Guide to the Basic Properties of 1-Bromo-2-pentene
This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 1-bromo-2-pentene, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
1-Bromo-2-pentene is a halogenated hydrocarbon with the chemical formula C₅H₉Br.[1] It exists as two geometric isomers, (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis). The trans isomer is the predominantly available form. This compound is a colorless liquid with a pungent odor and is primarily used in organic synthesis.[1] For instance, cis-1-Bromo-2-pentene has been utilized in the synthesis of (+)-polyoxamic acid and in the preparation of certain pheromones.[2]
The following table summarizes the key physical and chemical properties of 1-bromo-2-pentene. Data primarily corresponds to the (E)-isomer unless otherwise specified.
| Property | Value | Citation(s) |
| Chemical Formula | C₅H₉Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [3] |
| Appearance | Liquid | [2] |
| Boiling Point | 122 °C (lit.) | [1][2] |
| Melting Point | -106.7 °C (estimate) | [1][2][4] |
| Density | 1.26 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.4785 (lit.) | [1][2] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [3] |
| CAS Number | 7348-71-2 ((E)-isomer); 7348-78-9 ((Z)-isomer) | [4][5] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | FTBPZRNURKMEFD-ONEGZZNKSA-N ((E)-isomer) | |
| Canonical SMILES | CCC=CCBr ((Z)-isomer); CC/C=C\CBr ((E)-isomer) | [4] |
Synthesis and Reactivity
A common method for the preparation of 1-bromo-2-pentene is through the allylic bromination of 2-pentene.[1] N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, typically with heating.[6] However, this reaction is not always straightforward. The starting material, 2-pentene, possesses two different allylic positions. Consequently, the reaction with NBS can yield a mixture of products: the desired 1-bromo-2-pentene and the isomeric side product, 4-bromo-2-pentene.[6] This lack of regioselectivity can complicate the purification process and reduce the yield of the target compound.
As an allylic halide, 1-bromo-2-pentene is a versatile substrate in organic synthesis. The presence of the double bond adjacent to the carbon bearing the bromine atom stabilizes the transition state of nucleophilic substitution reactions, particularly SN2 reactions.[7] This enhanced reactivity makes it a useful building block. It can participate in various transformations, including electrophilic additions across the double bond and reduction reactions.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and reactions of 1-bromo-2-pentene are not extensively documented in the readily available literature. However, a general procedure for allylic bromination using NBS can be outlined.
General Protocol for Allylic Bromination of 2-Pentene:
-
Objective: To synthesize 1-bromo-2-pentene from 2-pentene.
-
Materials: 2-pentene, N-Bromosuccinimide (NBS), a suitable non-polar solvent (e.g., carbon tetrachloride), a radical initiator (e.g., AIBN or benzoyl peroxide), and a heat source.
-
Procedure:
-
Dissolve 2-pentene in the chosen solvent within a reaction flask equipped with a condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the flask.
-
Heat the mixture to reflux to initiate the reaction. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution (e.g., sodium thiosulfate) to remove any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, which will be a mixture of 1-bromo-2-pentene and 4-bromo-2-pentene, using fractional distillation.
-
Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, reaction time, and temperature, would require optimization.
Safety and Handling
1-Bromo-2-pentene is classified as a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[8] Therefore, stringent safety precautions are necessary during its handling and use.
-
Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant clothing, and eye/face protection (goggles and faceshield).[8][9]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, open flames, and other sources of ignition.[8][10] Take measures to prevent the buildup of electrostatic charge.[9]
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[8]
-
In case of skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water and consult a physician.[8][9]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[2] Commercially available preparations may contain stabilizers like hydroquinone (~50 ppm).[3]
The logical workflow for handling a chemical like 1-bromo-2-pentene involves a sequence of hazard assessment, implementation of control measures, and preparedness for emergencies.
References
- 1. chembk.com [chembk.com]
- 2. 1-BROMO-2-PENTENE 95% PREDOMINANTLY CAS#: 7348-71-2 [amp.chemicalbook.com]
- 3. 1-ブロモ-2-ペンテン, 主成分trans体 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (Z)-1-Bromo-2-pentene|lookchem [lookchem.com]
- 5. 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS - Safety Data Sheet [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
